molecular formula C13H13ClN2O3S2 B2599492 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1945218-34-7

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2599492
CAS No.: 1945218-34-7
M. Wt: 344.83
InChI Key: HAFJSGNEXDLVJB-UHFFFAOYSA-N
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Description

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a 5-chlorothiophene-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyridine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
  • 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)benzene

Uniqueness

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of a pyridine ring with a sulfonylated pyrrolidine moiety. This structure provides a distinct set of chemical properties and reactivity patterns that are not observed in its analogs, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-12-1-2-13(20-12)21(17,18)16-8-5-11(9-16)19-10-3-6-15-7-4-10/h1-4,6-7,11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFJSGNEXDLVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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